molecular formula C14H14O4 B14505960 Diprop-1-en-2-yl benzene-1,2-dicarboxylate CAS No. 63145-72-2

Diprop-1-en-2-yl benzene-1,2-dicarboxylate

Cat. No.: B14505960
CAS No.: 63145-72-2
M. Wt: 246.26 g/mol
InChI Key: BJFYNIGOJFBBLA-UHFFFAOYSA-N
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Description

Diprop-1-en-2-yl benzene-1,2-dicarboxylate, also known as diallyl phthalate, is an organic compound with the molecular formula C14H14O4. It is a colorless to pale yellow oily liquid with a mild odor and low volatility. This compound is primarily used as a reactive plasticizer and crosslinking agent in the production of various resins and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diprop-1-en-2-yl benzene-1,2-dicarboxylate is synthesized through the esterification of phthalic anhydride with allyl alcohol. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures. The crude ester is then refined through filtration, neutralization, water washing, and vacuum distillation to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Diprop-1-en-2-yl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diprop-1-en-2-yl benzene-1,2-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diprop-1-en-2-yl benzene-1,2-dicarboxylate involves its ability to undergo polymerization and crosslinking reactions. The allyl groups in the compound are highly reactive and can form covalent bonds with other monomers, leading to the formation of stable polymer networks. These reactions are typically initiated by heat or chemical initiators, such as peroxides .

Comparison with Similar Compounds

Similar Compounds

    Diallyl phthalate: Similar in structure but with different reactivity and applications.

    Bis(isopropyl) azodicarboxylate: Used in similar polymerization reactions but with different chemical properties.

    Bis(decyl and/or dodecyl) benzene-1,2-dicarboxylate: Another phthalate ester with different alkyl groups

Uniqueness

Diprop-1-en-2-yl benzene-1,2-dicarboxylate is unique due to its high reactivity and ability to form stable polymer networks. Its dual allyl groups provide versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

63145-72-2

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

bis(prop-1-en-2-yl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C14H14O4/c1-9(2)17-13(15)11-7-5-6-8-12(11)14(16)18-10(3)4/h5-8H,1,3H2,2,4H3

InChI Key

BJFYNIGOJFBBLA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)OC(=O)C1=CC=CC=C1C(=O)OC(=C)C

Origin of Product

United States

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